methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-tert-butyl-2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)10-5-6-11-12(9-10)24-16(15(11)17(22)23-4)19-13(20)7-8-14(19)21/h7-8,10H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTNJFSNUCTCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including antibacterial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrrole moiety : Known for its biological activity.
- Benzo[b]thiophene : Associated with various pharmacological effects.
- Carboxylate group : Impacts solubility and reactivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives. This compound has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
These results indicate that this compound exhibits stronger activity against Staphylococcus aureus compared to Escherichia coli .
Cytotoxicity Studies
Cytotoxic effects were assessed using various cell lines. The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 25 |
| HFF-1 (normal fibroblasts) | >100 |
The selectivity index suggests a promising therapeutic window for further development .
The proposed mechanism of action involves the inhibition of key enzymes in bacterial metabolism and cancer cell proliferation pathways. The presence of the pyrrole and benzo[b]thiophene structures is believed to interact with DNA and RNA synthesis pathways, leading to cell death .
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds in the same class:
- Pyrrole Derivatives Against Mycobacterium tuberculosis :
- Structure-Activity Relationship (SAR) Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing core scaffolds or functional groups. Below is an analysis based on functional group relevance , synthetic strategies , and modeling approaches (e.g., lumping strategies from ).
Benzo[b]thiophene Derivatives
Compounds with the benzo[b]thiophene core often exhibit varied bioactivity depending on substituents:
In contrast, the diazaspiro system in ’s compound introduces conformational rigidity, favoring target binding specificity .
Maleimide-Containing Compounds
Maleimide derivatives are widely used in bioconjugation and covalent inhibition due to their reactivity with thiols:
The target compound’s maleimide group is less sterically hindered than bulky analogs (e.g., ’s pyrimidinone-thioether), but its benzo[b]thiophene core may limit solubility compared to simpler maleimides.
tert-Butyl and Carboxylate Derivatives
tert-Butyl esters are common in prodrug design for enhanced stability:
The target compound’s methyl carboxylate balances lipophilicity and hydrolytic stability, whereas ’s hydroxymethyl analog prioritizes solubility for pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, similar tetrahydrobenzo[b]thiophene derivatives are synthesized via:
- Step 1 : Condensation of substituted thiophene precursors with reagents like benzoylisothiocyanate in 1,4-dioxane at room temperature .
- Step 2 : Cyclization using acid catalysts (e.g., acetic acid) or base-mediated reactions to form the tetrahydrobenzo[b]thiophene core .
- Key intermediates : Tert-butyl-protected amines and dioxopyrrole moieties are critical for regioselectivity .
- Data : Yields range from 56% to 73% depending on solvent purity and reaction time .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR for backbone assignment (e.g., tert-butyl protons at δ ~1.2 ppm, ester carbonyls at δ ~165–170 ppm) .
- Mass spectrometry : LC-MS and HRMS for molecular weight confirmation (e.g., [M+H]⁺ peaks with <2 ppm error) .
- Thermal analysis : Melting points (e.g., 191–199°C for analogous derivatives) to assess purity .
Advanced Research Questions
Q. How can reaction yields be optimized for the cyclization step involving the dioxopyrrole moiety?
- Methodology :
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (BF₃·Et₂O) improve cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates compared to non-polar alternatives .
- Temperature control : Reflux conditions (40–80°C) balance yield and side-product formation .
- Data contradiction : Lower yields (<50%) in some studies may arise from residual moisture; anhydrous conditions are critical .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding interactions?
- Methodology :
- DFT simulations : Used to model electron density maps and predict sites for electrophilic substitution (e.g., C-2 position of thiophene) .
- Molecular docking : For biological studies, docking into enzyme active sites (e.g., bacterial dihydrofolate reductase) evaluates potential antibacterial mechanisms .
- Data : DFT-calculated HOMO-LUMO gaps (~4.5 eV) correlate with observed stability in oxidative conditions .
Q. How can discrepancies in reported NMR chemical shifts be resolved across studies?
- Methodology :
- Solvent standardization : Compare shifts in deuterated DMSO vs. CDCl₃; ester carbonyls vary by ~3 ppm depending on solvent .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between stereoisomers or byproducts .
- Example : Inconsistent δ values for tetrahydrobenzo protons (δ 2.5–3.5 ppm) may reflect conformational flexibility in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
